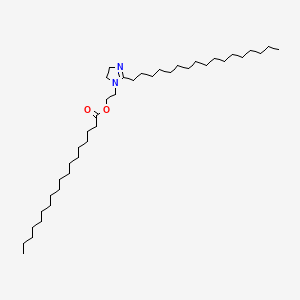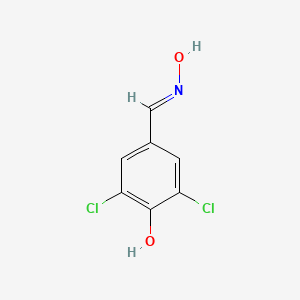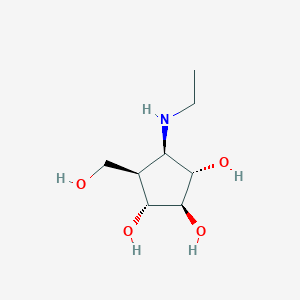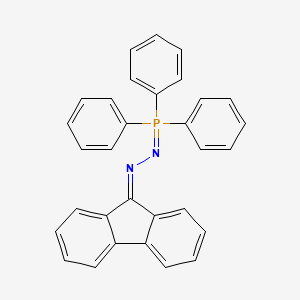
Sodium,2,3-di(nonyl)naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium,2,3-di(nonyl)naphthalene-1-sulfonate is a chemical compound with the molecular formula C28H43NaO3S and a molecular weight of 482.69 g/mol . This compound is part of the naphthalenesulfonate family, which are derivatives of sulfonic acid containing a naphthalene functional unit . It is commonly used in various industrial applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium,2,3-di(nonyl)naphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by alkylation with nonyl groups. The sulfonation process can be carried out using sulfuric acid, and the alkylation is achieved using nonyl halides under specific reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Sodium,2,3-di(nonyl)naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid group.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfinic acids, and various substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
Sodium,2,3-di(nonyl)naphthalene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products
Mecanismo De Acción
The mechanism of action of sodium,2,3-di(nonyl)naphthalene-1-sulfonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification, where it helps to stabilize mixtures of oil and water .
Molecular Targets and Pathways: The compound interacts with lipid bilayers in cell membranes, altering their structure and function. It can also interact with proteins, affecting their folding and activity .
Comparación Con Compuestos Similares
- Sodium 2,3-diisopropylnaphthalene-1-sulfonate
- Barium dinonylnaphthalenesulfonate
- Naphthalenesulfonic acid derivatives
Uniqueness: Sodium,2,3-di(nonyl)naphthalene-1-sulfonate is unique due to its specific nonyl group substitutions, which provide distinct surfactant properties compared to other naphthalenesulfonates. This makes it particularly effective in applications requiring strong emulsifying and surface-active properties .
Propiedades
Fórmula molecular |
C28H43NaO3S |
|---|---|
Peso molecular |
482.7 g/mol |
Nombre IUPAC |
sodium;4,5-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C28H44O3S.Na/c1-3-5-7-9-11-13-15-18-24-20-17-21-26-27(32(29,30)31)23-22-25(28(24)26)19-16-14-12-10-8-6-4-2;/h17,20-23H,3-16,18-19H2,1-2H3,(H,29,30,31);/q;+1/p-1 |
Clave InChI |
UMIGGBGFVOPPJX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC1=C2C(=CC=C(C2=CC=C1)S(=O)(=O)[O-])CCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)






![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)



